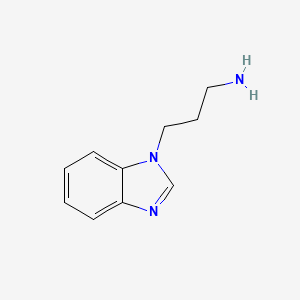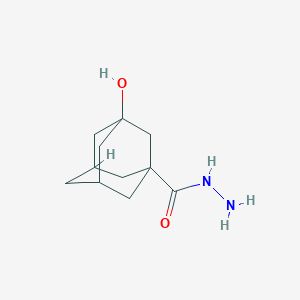![molecular formula C7H7N3 B1308285 7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3](/img/structure/B1308285.png)
7-methyl-3H-imidazo[4,5-b]pyridine
Übersicht
Beschreibung
Imidazo[4,5-b]pyridines are a class of heteroaromatic compounds that have been studied for their diverse biological properties. They share structural similarities with purine bases, which has piqued the interest of researchers in the field of biology, leading to the development of bioactive compounds with potential applications as kinase inhibitors, anticancer, and antimicrobial agents .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been explored in various studies. For instance, the development of imidazo[1,2-a]pyridine derivatives with an intramolecular hydrogen-bonded seven-membered ring has been reported, which showed efficient excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state . Additionally, a copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been described, providing a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, a common motif in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 7-methyl-imidazo[4,5-c]pyridine (7MIPc), a closely related compound, has been studied using quantum chemical calculations and X-ray diffraction (XRD). 7MIPc crystallizes in a triclinic structure with an almost planar conformation of the molecules. The presence of N–H⋯N hydrogen bonds formed with the pyridine and imidazole nitrogen atoms is characteristic of the studied systems .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can participate in various chemical reactions. For example, imidazo[1,5-a]pyridine carbenes have been used in a three-component reaction with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . This demonstrates the versatility of imidazo[4,5-b]pyridine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can be inferred from related compounds. The vibrational spectra, energy levels, and potential energy distribution of methyl-derivatives of imidazo[4,5-c]pyridine have been derived from quantum chemical calculations and compared with experimental results from IR and Raman studies. The presence of hydrogen bonds in these compounds significantly influences their vibrational properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Imidazo[4,5-b]pyridine derivatives have shown significant therapeutic potential . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
Antimicrobial Features
New imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
Antiviral Activity
Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity . They were tested against different strains of human coronavirus (HCoV-229E, HCov-OC43, HCoV-NL63), three influenza virus subtypes (A/H1N1, A/H3N2, B), respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus (Mr776) .
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have shown antimicrobial activity . They have been synthesized and tested for their ability to inhibit the growth of various types of bacteria and fungi .
Anti-Inflammatory Agents
Imidazo[4,5-b]pyridine derivatives have been found to exhibit anti-inflammatory properties . They have been used as nonsteroidal anti-inflammatory agents .
Antidepressant Activity
Imidazo[4,5-b]pyridine derivatives have shown antidepressant activity . They have been used in the treatment of various mood disorders .
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown potential in the field of cancer research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This has foregrounded their medicinal significance in cancer treatment .
Anti-Inflammatory Agents
Imidazo[4,5-b]pyridine derivatives have been found to exhibit anti-inflammatory properties . They have been used as nonsteroidal anti-inflammatory agents .
Antidepressant Activity
Imidazo[4,5-b]pyridine derivatives have shown antidepressant activity . They have been used in the treatment of various mood disorders .
Antiviral Activity
Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity . They were tested against different strains of human coronavirus (HCoV-229E, HCov-OC43, HCoV-NL63), three influenza virus subtypes (A/H1N1, A/H3N2, B), respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus (Mr776) .
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have shown antimicrobial activity . They have been synthesized and tested for their ability to inhibit the growth of various types of bacteria and fungi .
Agricultural Applications
Derivatives of imidazopyridines are known to be used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .
Safety And Hazards
The safety information for 7-methyl-3H-imidazo[4,5-b]pyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHKMMWUUIOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398280 | |
| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
27582-20-3 | |
| Record name | 27582-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)



![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)




